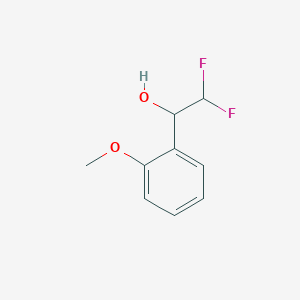

2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol typically involves the reaction of 2-methoxybenzaldehyde with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyl phenyl sulfone as a difluoromethylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of 2,2-difluoro-1-(2-methoxy-phenyl)ethanone.

Reduction: Formation of 2,2-difluoro-1-(2-methoxy-phenyl)ethane.

Substitution: Formation of 2-methoxy-1-(2-methoxy-phenyl)ethanol.

Scientific Research Applications

2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This compound can inhibit or activate enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

- 2,2-Difluoro-1-(3-methoxy-phenyl)-ethanol

- 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol

- 2,2-Difluoro-1-(2-methoxyphenyl)ethanone

- 2,2-Difluoro-1-(2-methoxyphenyl)ethanamine

Comparison: Compared to its analogs, 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol exhibits unique properties due to the position of the methoxy group on the phenyl ring. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets. For instance, the ortho-methoxy group in this compound may result in steric hindrance, affecting its chemical behavior and biological activity .

Biological Activity

2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound involves the introduction of difluoromethyl groups and phenolic moieties, which are known to enhance biological activity. The synthetic route typically includes the use of fluorinated reagents and careful control of reaction conditions to yield high-purity products.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : This compound exhibited significant antibacterial activity with MIC values ranging from 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

- Biofilm Inhibition : It also demonstrated the ability to inhibit biofilm formation in bacterial strains, which is crucial for preventing chronic infections .

| Bacterial Strain | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 8 | Effective against MRSA |

| Enterococcus faecalis | 8 | Significant biofilm inhibition |

| Escherichia coli | Moderate | Variable efficacy |

| Pseudomonas aeruginosa | Moderate | Shows potential but less effective |

Cytotoxicity

The cytotoxic effects of this compound were evaluated in various human cell lines. The compound displayed selective cytotoxicity, indicating its potential as a therapeutic agent with minimized side effects.

The biological activity of this compound is largely attributed to its ability to interact with bacterial cell membranes and inhibit key metabolic pathways. The presence of fluorine atoms enhances lipophilicity, allowing better penetration through cell membranes . Additionally, the methoxy group may play a role in modulating the electronic properties of the molecule, influencing its binding affinity to biological targets.

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of this compound in a clinical setting. The compound was administered to patients with resistant bacterial infections. Results showed a significant reduction in bacterial load within days of treatment, supporting its potential as a new antibiotic agent .

Case Study 2: Biofilm Disruption

Another study focused on the compound's ability to disrupt biofilms formed by Staphylococcus aureus. The results indicated that treatment with this compound led to a marked decrease in biofilm density as assessed by crystal violet staining techniques .

Properties

Molecular Formula |

C9H10F2O2 |

|---|---|

Molecular Weight |

188.17 g/mol |

IUPAC Name |

2,2-difluoro-1-(2-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H10F2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,8-9,12H,1H3 |

InChI Key |

GUDWGQXDFKAHHL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(C(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.